1-(3-Chlorophenyl)-4-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
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Overview
Description
1-(3-Chlorophenyl)-4-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidinone core, a chlorophenyl group, a furan-2-ylcarbonyl moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-4-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolidinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step might involve a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride and a suitable catalyst.
Attachment of the furan-2-ylcarbonyl moiety: This can be done through an esterification or amidation reaction.
Incorporation of the piperazine ring: This step might involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-4-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the furan ring might yield furanones, while reduction of the carbonyl groups might yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its molecular targets.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-4-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one would depend on its specific molecular targets and pathways. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-4-{[4-(benzoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
- 1-(3-Chlorophenyl)-4-{[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
Uniqueness
1-(3-Chlorophenyl)-4-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is unique due to the presence of the furan-2-ylcarbonyl moiety, which might confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C20H20ClN3O4 |
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Molecular Weight |
401.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]pyrrolidin-2-one |
InChI |
InChI=1S/C20H20ClN3O4/c21-15-3-1-4-16(12-15)24-13-14(11-18(24)25)19(26)22-6-8-23(9-7-22)20(27)17-5-2-10-28-17/h1-5,10,12,14H,6-9,11,13H2 |
InChI Key |
NEWBPTFYUUGLMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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